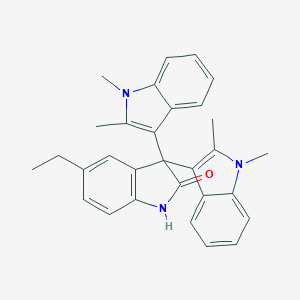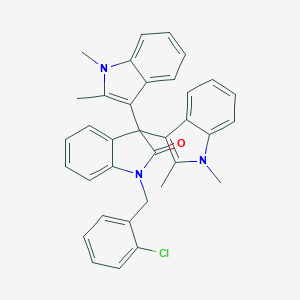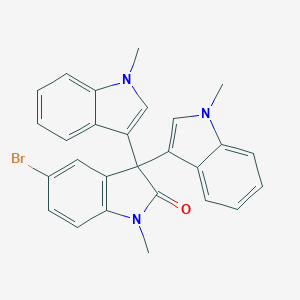![molecular formula C18H12ClNO3S2 B307482 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one, also known as DIBO, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a role in the regulation of cell growth, survival, and inflammation. Inhibition of the NF-κB pathway by 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9. These effects contribute to the anti-cancer and anti-inflammatory properties of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential for use in cancer research. 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Another advantage is its potential for use in combination therapy with radiation or chemotherapy. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential toxicity. 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to have toxic effects on normal cells at high concentrations, and careful dosing and monitoring may be required.
Orientations Futures
Future research on 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one could focus on its potential use in combination therapy with other anti-cancer agents. In addition, further studies could investigate the mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one and its effects on various signaling pathways. The potential use of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in the treatment of other diseases, such as HIV and inflammatory disorders, could also be explored. Finally, the development of more efficient and cost-effective synthesis methods for 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one could facilitate its widespread use in scientific research.
Méthodes De Synthèse
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-chlorobenzyl mercaptan with 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of a base. Another method involves the reaction of 2-chlorobenzyl mercaptan with 4-(1,3-benzodioxol-5-yl)thiazol-2-amine in the presence of a base. The yield of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one can vary depending on the method used, and purification may be required to obtain a pure product.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has potential applications in scientific research, particularly in the field of cancer research. 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has been studied for its potential use in the treatment of HIV, as it has been shown to inhibit the replication of the virus.
Propriétés
Nom du produit |
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one |
|---|---|
Formule moléculaire |
C18H12ClNO3S2 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one |
InChI |
InChI=1S/C18H12ClNO3S2/c19-13-4-2-1-3-12(13)9-24-18-20-14(17(21)25-18)7-11-5-6-15-16(8-11)23-10-22-15/h1-8H,9-10H2/b14-7- |
Clé InChI |
ZNWYXVWWMOIAPK-AUWJEWJLSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
